5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methoxy group at the 5-position and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: For example, the reaction of 5-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with potassium cyanide to form 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5-carbonitrile.
Cycloaddition: The compound can participate in cycloaddition reactions with dipolarophiles, forming various fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, carbothioamides, and bases like triethylamine. Reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells . The compound can induce apoptosis through the mitochondrial pathway, involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocycles with similar structural features and biological properties.
Uniqueness
5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the phenyl group at the 3-position enhances its biological activity and makes it a valuable compound for further research and development.
Properties
CAS No. |
91322-02-0 |
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Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
5-methoxy-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C11H9N5O/c1-17-11-12-7-9-10(13-11)16(15-14-9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
HUTPWGNIBKPMPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=N1)N(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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